molecular formula C10H16O B12416890 Fenchone-d6

Fenchone-d6

Cat. No.: B12416890
M. Wt: 158.27 g/mol
InChI Key: LHXDLQBQYFFVNW-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fenchone-d6 is a deuterated form of fenchone, a naturally occurring monoterpene found in the essential oils of various plants such as Foeniculum vulgare (fennel) and Peumus boldus (boldo). The deuterated version, this compound, is used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenchone-d6 can be synthesized by deuterating fenchone through a series of chemical reactions. One common method involves the dehydrogenation of fenchol using a dehydrogenation catalyst. The process typically involves mild reaction conditions and the use of a plant-derived organic solvent, which reduces the residues of toxic substances and allows for solvent recycling .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity fenchol as a raw material, with dimethylbenzene as a solvent and a self-prepared catalyst for dehydrogenation . This method ensures high conversion rates, good selectivity, and high yield.

Chemical Reactions Analysis

Types of Reactions

Fenchone-d6 undergoes various chemical reactions, including:

    Oxidation: Fenchone can be oxidized to form fenchone derivatives.

    Reduction: Reduction reactions can convert fenchone to fenchol.

    Substitution: Fenchone can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various fenchone derivatives, such as fenchone-resorcinol analogs, which have shown high affinity and selectivity for cannabinoid receptors .

Scientific Research Applications

Fenchone-d6 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fenchone-d6 is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy. Its distinct isotopic properties allow for more precise and accurate spectroscopic analysis compared to non-deuterated compounds.

Properties

Molecular Formula

C10H16O

Molecular Weight

158.27 g/mol

IUPAC Name

1-methyl-3,3-bis(trideuteriomethyl)bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/i1D3,2D3

InChI Key

LHXDLQBQYFFVNW-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(C2CCC(C2)(C1=O)C)C([2H])([2H])[2H]

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C)C

Origin of Product

United States

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